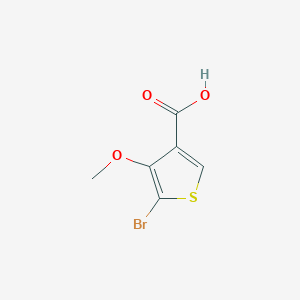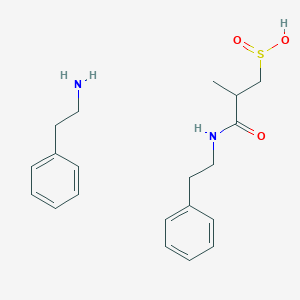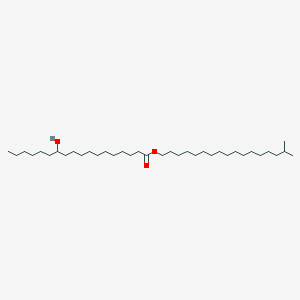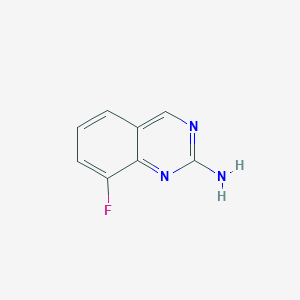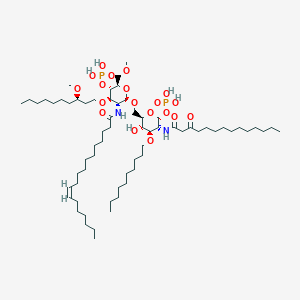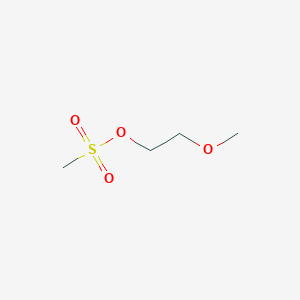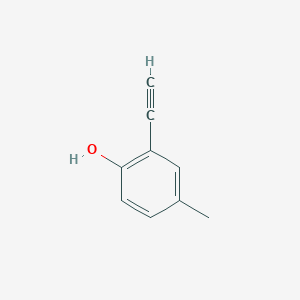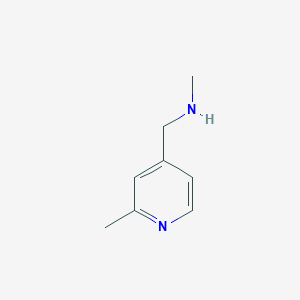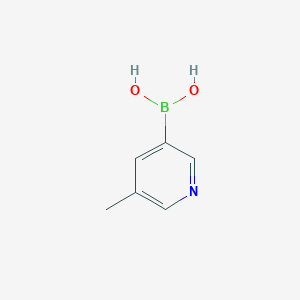
6-O-(Triisopropylsilyl)-D-galactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-(Triisopropylsilyl)-D-galactal is a silyl-protected derivative of D-galactal, a carbohydrate molecule. This compound is primarily used in organic synthesis, particularly in the field of carbohydrate chemistry, where it serves as a protective group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, which helps in selective reactions and prevents unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(Triisopropylsilyl)-D-galactal typically involves the protection of the hydroxyl group at the 6-position of D-galactal with a triisopropylsilyl group. This can be achieved using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-(Triisopropylsilyl)-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The triisopropylsilyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions or fluoride ions (e.g., tetrabutylammonium fluoride) can facilitate the removal of the triisopropylsilyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of deprotected D-galactal or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-O-(Triisopropylsilyl)-D-galactal is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Wirkmechanismus
The primary function of 6-O-(Triisopropylsilyl)-D-galactal is to act as a protective group for the hydroxyl functionalities in carbohydrate molecules. The triisopropylsilyl group provides steric hindrance, which prevents unwanted side reactions and allows for selective reactions at other positions. The removal of the protective group can be achieved under specific conditions, revealing the free hydroxyl group for further functionalization.
Vergleich Mit ähnlichen Verbindungen
- 6-O-(Tert-butyldimethylsilyl)-D-galactal
- 6-O-(Triethylsilyl)-D-galactal
- 6-O-(Trimethylsilyl)-D-galactal
Comparison:
- Steric Hindrance: 6-O-(Triisopropylsilyl)-D-galactal provides greater steric hindrance compared to its triethyl and trimethyl counterparts, making it more effective in preventing side reactions.
- Stability: The triisopropylsilyl group offers higher stability under acidic and basic conditions compared to tert-butyldimethylsilyl and other silyl groups.
- Selectivity: The increased steric bulk of the triisopropylsilyl group allows for more selective reactions, making it a preferred choice in complex synthetic pathways.
Eigenschaften
IUPAC Name |
(2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHAYQIZWKLNP-RBSFLKMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446207 |
Source


|
| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166021-01-8 |
Source


|
| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
